Tristearin is a triglyceride consisting of three stearic acid molecules esterified to a glycerol molecule. [] It is a saturated fat commonly found in animal fats and vegetable oils, particularly cocoa butter and shea butter. [] Tristearin is widely used in scientific research as a model lipid due to its well-defined structure and predictable properties. []
Specifically, tristearin is utilized in research areas such as food science, material science, and pharmaceutical science. In food science, its role in fat crystallization and polymorphism is crucial for understanding the texture and stability of food products. [, ] In material science, its ability to form crystalline structures is investigated for developing bio-based materials with specific properties. [] In pharmaceutical science, its potential as a drug carrier in lipid-based formulations is explored due to its biocompatibility and controlled release properties. []
Tristearin can be synthesized through several methods, primarily involving the esterification of glycerol with stearic acid. The most common synthesis routes include:
The molecular structure of tristearin can be represented as follows:
The structural formula can be depicted as:
Tristearin has a high melting point due to its saturated nature, typically around 70 °C, which contributes to its solid state at room temperature .
Tristearin participates in various chemical reactions:
The mechanism by which tristearin acts in biological systems primarily relates to its role as an energy source. Upon digestion, triglycerides like tristearin are broken down by lipases into free fatty acids and glycerol. These components are then absorbed into the bloodstream where they can be utilized for energy production through β-oxidation pathways.
In pharmaceutical applications, tristearin is often used as an excipient due to its ability to form stable emulsions and its compatibility with various active pharmaceutical ingredients . Its smooth texture also makes it suitable for topical formulations.
Tristearin exhibits several notable physical and chemical properties:
These properties influence its behavior in different applications, including food processing, where it contributes to texture and stability .
Tristearin has diverse applications across several fields:
Tristearin (glyceryl tristearate) is a symmetric triacylglycerol (TAG) with the molecular formula C₅₇H₁₁₀O₆ and a molecular weight of 891.48 g/mol. Its structure consists of a glycerol backbone esterified at all three hydroxyl positions (sn-1, sn-2, and sn-3) with stearic acid (C18:0), a fully saturated 18-carbon fatty acid. The ester linkages form via a condensation reaction between glycerol’s hydroxyl groups and stearic acid’s carboxyl groups, releasing water molecules. This results in a C3-symmetric molecule with the systematic name 1,2,3-tri(octadecanoyl)glycerol [4] [9]. The extended hydrocarbon chains adopt a "tuning fork" conformation in the crystalline state, with the sn-1 and sn-3 chains oriented parallel to each other and the sn-2 chain angled opposite [7].
Table 1: Molecular Characteristics of Tristearin
Property | Value |
---|---|
Molecular Formula | C₅₇H₁₁₀O₆ |
Molecular Weight | 891.48 g/mol |
Carbon Chain Length | 18 carbons per stearic acid chain |
Degree of Saturation | Fully saturated (no double bonds) |
Ester Bond Configuration | Ester linkages at sn-1, sn-2, sn-3 |
Tristearin exhibits sn-positional isomerism due to the stereospecific numbering of glycerol. Although all three positions are esterified with identical stearic acid chains, the glycerol backbone itself is prochiral. The crystalline lattice can accommodate different packing arrangements depending on whether adjacent molecules adopt "racenic" (sn-1,3 symmetric) or "chiral" configurations. Nuclear magnetic resonance (¹H NMR) studies distinguish between sn-1(3) and sn-2 ester positions based on chemical shifts of glycerol backbone protons (e.g., methylene protons adjacent to sn-2 esters resonate at distinct frequencies) [6]. Gas chromatography (GC) can resolve sn-1,3 vs. sn-2 positional isomers under optimized conditions, though this is more relevant for mixed-acid triglycerides [6].
Tristearin is a white, odorless solid at room temperature with a density of ~0.862 g/cm³ (liquid state, 80°C). Its melting point is polymorph-dependent:
It is insoluble in water but soluble in nonpolar solvents like chloroform, hexane, and hot ethanol. Solubility decreases with increasing solvent polarity due to its hydrophobic hydrocarbon chains. The heat capacity (Cₚ) of liquid tristearin is 1.97 kJ/mol·K at 353 K [8].
Tristearin exhibits monotropic polymorphism: α (least stable), β′, and β (most stable). Phase transitions are irreversible and enthalpy-driven:
The β-polymorph has a triclinic parallel (T//) subcell structure with tightly packed, tilted alkyl chains. This maximizes van der Waals interactions, conferring thermodynamic stability. Liquid tristearin shows short-range discotic ordering, where glycerol backbones form "discs" and stearate chains radiate outward [7]. Cooling rate, shear, and additives critically influence the dominant polymorph formed. For example, rapid quenching stabilizes the α-form, while slow cooling favors β crystals [10].
Table 2: Polymorphic Phase Transitions in Tristearin
Polymorph | Subcell Structure | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Stability |
---|---|---|---|---|
α | Hexagonal (H) | 54–55 | 140–150 | Least stable |
β′ | Orthorhombic (O⊥) | 63–65 | 160–170 | Metastable |
β | Triclinic (T//) | 72–73 | 190–200 | Most stable |
XRD provides definitive identification of tristearin polymorphs via characteristic short-spacing peaks:
The β-form’s triplet reflects its triclinic packing with three distinct interchain distances. Long-spacing XRD (15–75 Å) reveals layer thickness: β-tristearin shows a prominent 72.3 Å peak, consistent with extended chain length [7]. Synchrotron XRD can resolve real-time polymorphic transitions during cooling, capturing transient β′ phases [3].
Modulated-temperature DSC (MTDSC) decouples overlapping thermal events (e.g., α-melting and β-recrystallization). Key transitions:
Table 3: Spectroscopic Signatures of Tristearin Polymorphs
Technique | α-Form | β′-Form | β-Form |
---|---|---|---|
XRD Short Spacings | 4.15 Å (strong) | 4.2 Å, 3.8 Å (doublet) | 4.6 Å, 3.9 Å, 3.7 Å (triplet) |
Raman C=O Stretch | 1738 cm⁻¹ (broad) | 1735 cm⁻¹ (shoulder at 1725 cm⁻¹) | 1720 cm⁻¹ (sharp) |
DSC Melting Peak | 54–55°C | 63–65°C | 72–73°C |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1